![molecular formula C23H21N3O2 B1666732 Aim-100 CAS No. 873305-35-2](/img/structure/B1666732.png)
Aim-100
Overview
Description
AIM-100 is a potent and selective Ack1 inhibitor . It has an IC50 of 21.58 nM . It also inhibits Tyr267 phosphorylation . It does not inhibit other kinases including PI3-kinase and AKT subfamily members . This compound has an anticancer effect .
Synthesis Analysis
This compound is synthesized as a small molecule inhibitor of Ack1 . It was developed to test whether it modulates ligand-independent AR activity and inhibits prostate cell growth .
Molecular Structure Analysis
The molecular formula of this compound is C23H21N3O2 . Its molecular weight is 371.43 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C23H21N3O2 and molecular weight 371.43 . It is stored at -20°C in powder form .
Scientific Research Applications
Teacher Attitudes Toward Scientific Method Application : A study by Bajić, Kozoderović, and Maric (2021) explores teachers' attitudes towards applying the scientific method in teaching. They found that teachers need more familiarity with applying the scientific method and require additional training and better-equipped classrooms for its effective implementation (Bajić, Kozoderović, & Maric, 2021).
Government Funding in Scientific Research : Miller (2007) discusses the U.S. government's role in funding nonmilitary scientific research, highlighting the establishment of the Research Grants Office, now known as the Center for Scientific Review (CSR), which processes applications for the National Institutes of Health (NIH) and other agencies. This paper provides insight into the grant application process and its evolution (Miller, 2007).
Predicting Species Distributions in Scientific Research : Pearson et al. (2006) developed and tested a novel approach for predicting species occurrence using fewer than 25 occurrence records, demonstrating the application of scientific research techniques in biogeographical analyses (Pearson, Raxworthy, Nakamura, & Peterson, 2006).
(1001 Dalmatians) Study in Genetic Research : Rudan et al. (2006) conducted the (1001 Dalmatians) research program to investigate health effects of human population isolation, inbreeding, admixture, and outbreeding. This study illustrates the application of scientific research in understanding human health and genetics (Rudan et al., 2006).
Mechanism of Action
Target of Action
AIM-100 is a potent and selective inhibitor of the Ack1 (Activated Cdc42-associated kinase 1) tyrosine kinase . Ack1, also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in multiple cellular processes, including cell proliferation, survival, and migration .
Mode of Action
This compound works by mimicking ATP (Adenosine triphosphate), the molecule that provides energy for many metabolic processes. It binds to the ATP-binding site of the Ack1 kinase, thereby inhibiting its activity . It also inhibits the phosphorylation of Tyr267, a critical step in the activation of certain proteins .
Biochemical Pathways
By inhibiting Ack1, this compound affects several biochemical pathways. Ack1 is involved in multiple signaling pathways, including those related to cell growth and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially halting the growth of cancer cells .
Result of Action
The inhibition of Ack1 by this compound has been shown to have significant effects on cancer cells. In prostate cancer cells, for example, treatment with this compound led to an increase in the number of cells in the G0/G1 phase, subsequently inhibiting cell growth . Similar effects were observed in pancreatic cancer cells . At a concentration of 10 μM, this compound induced apoptosis in Panc-1 cells .
Safety and Hazards
AIM-100 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
properties
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHHOXCDUAYSR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467671 | |
Record name | AIM-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
873305-35-2 | |
Record name | AIM-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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